

Dose-adjustment of Selatogrel in models of hepatic impairment

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Compound of Interest

Compound Name: Selatogrel

Cat. No.: B610766

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Technical Support Center: Selatogrel and Hepatic Impairment

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dose-adjustment of **Selatogrel** in models of hepatic impairment.

Frequently Asked Questions (FAQs)

Q1: How does hepatic impairment affect the pharmacokinetics (PK) of **Selatogrel**?

A1: Hepatic impairment leads to a significant increase in exposure to **Selatogrel**.^{[1][2][3][4][5]} A clinical study in subjects with mild and moderate hepatic impairment showed that the maximum plasma concentration (C_{max}) and the total drug exposure (Area Under the Curve, AUC) were substantially higher compared to healthy subjects. This is primarily due to a reduction in the drug's clearance.

Q2: What is the primary route of elimination for **Selatogrel**?

A2: **Selatogrel** is almost exclusively eliminated through the hepatobiliary route. Studies have shown that approximately 92% of a radiolabeled dose is recovered in the feces, with only about 2% found in the urine. The drug is primarily excreted as the unchanged parent compound, indicating that it does not undergo extensive metabolism.

Q3: Is a dose adjustment for **Selatogrel** required in patients with hepatic impairment?

A3: Based on clinical data, no dose adjustment is recommended for patients with mild hepatic impairment. However, for patients with moderate hepatic impairment, caution is advised due to the significant increase in drug exposure, and a dose adjustment may be warranted.

Selatogrel has not been studied in patients with severe hepatic impairment.

Q4: How does hepatic impairment impact the pharmacodynamics (PD) of **Selatogrel**?

A4: Despite the increased exposure, the onset of the antiplatelet effect of **Selatogrel** appears to be similar in subjects with mild to moderate hepatic impairment compared to healthy subjects. However, the duration of platelet aggregation inhibition is prolonged in individuals with hepatic impairment.

Q5: Have preclinical studies of **Selatogrel** in animal models of hepatic impairment been published?

A5: Publicly available literature from the conducted search does not detail specific studies of **Selatogrel** in animal models of hepatic impairment. Preclinical work has been conducted in rodent and guinea pig models to assess the antithrombotic activity and safety profile of **Selatogrel**.

Troubleshooting Guide

Issue: Higher than expected plasma concentrations of **Selatogrel** observed in an animal model with induced liver injury.

Possible Cause: The induced hepatic impairment is likely reducing the biliary clearance of **Selatogrel**, leading to its accumulation in the plasma. This is consistent with findings in human subjects with hepatic impairment.

Troubleshooting Steps:

- Confirm the degree of hepatic impairment: Ensure that the model used has a consistently induced and quantifiable level of hepatic dysfunction.

- Review the dosing: Consider reducing the dose of **Selatogrel** administered to the hepatically impaired animal models to aim for exposures seen in healthy animals.
- Monitor for adverse effects: Be vigilant for any signs of increased bleeding or other adverse events, given the higher drug exposure.

Issue: Prolonged bleeding time observed in a hepatic impairment model treated with **Selatogrel**.

Possible Cause: The combination of increased **Selatogrel** exposure and the inherent hemostatic changes associated with liver disease can lead to a more pronounced antiplatelet effect and, consequently, a longer bleeding time.

Troubleshooting Steps:

- Assess baseline coagulation parameters: Characterize the coagulation profile of the hepatic impairment model before administering **Selatogrel**.
- Correlate with PK data: Analyze the relationship between **Selatogrel** plasma concentrations and the observed bleeding time to understand the exposure-response relationship.
- Consider a lower dose: Experiment with a reduced dose of **Selatogrel** to see if a therapeutic antiplatelet effect can be achieved without excessive bleeding.

Data Presentation

Table 1: Pharmacokinetic Parameters of a Single 16 mg Subcutaneous Dose of **Selatogrel** in Subjects with Hepatic Impairment and Healthy Controls.

Parameter	Healthy Subjects (n=8)	Mild Hepatic Impairment (n=8)	Moderate Hepatic Impairment (n=8)
C _{max} (ng/mL)	100	130 (+30%)	208 (+108%)
AUC _{0-∞} (ng·h/mL)	737	1081 (+47%)	2300 (+212%)
CL/F (L/h)	15.1	10.2 (-32%)	4.8 (-68%)
t _{max} (h)	0.5	0.75	0.75

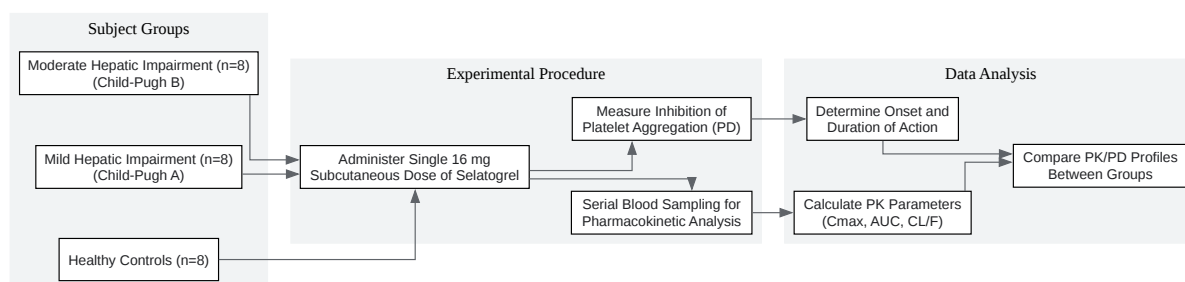
Data are presented as geometric means, with the percentage change relative to healthy subjects in parentheses. C_{max} = Maximum plasma concentration; AUC_{0–∞} = Area under the plasma concentration-time curve from time zero to infinity; CL/F = Apparent total clearance of the drug from plasma after subcutaneous administration; t_{max} = Time to reach maximum plasma concentration.

Experimental Protocols

Clinical Study of **Selatogrel** in Hepatic Impairment

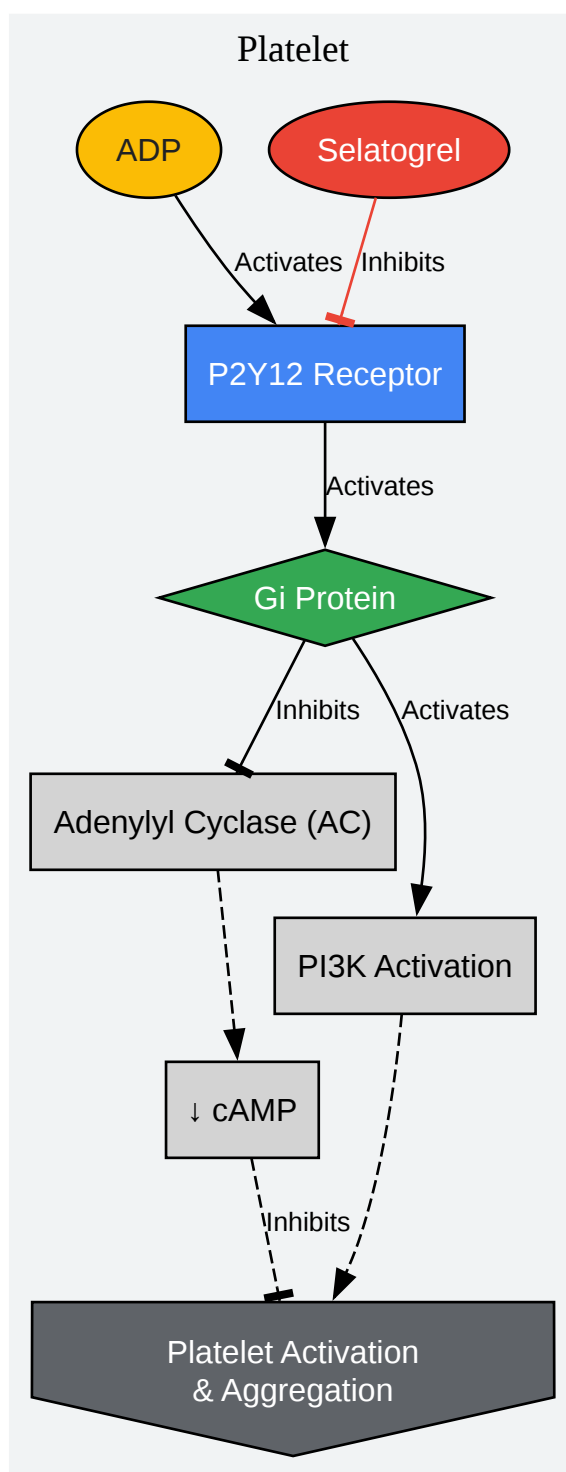
- Study Design: A single-center, open-label, single-dose study.
- Participants:
 - 8 subjects with mild hepatic impairment (Child-Pugh A).
 - 8 subjects with moderate hepatic impairment (Child-Pugh B).
 - 8 matched healthy control subjects.
- Dosing: A single subcutaneous dose of 16 mg of **Selatogrel** was administered.
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of **Selatogrel**.
- Pharmacodynamic Assessment: Inhibition of platelet aggregation (IPA) was measured to assess the antiplatelet effect of **Selatogrel**.
- Safety Monitoring: Included monitoring of adverse events and clinical laboratory measurements.

Visualizations



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Caption: Workflow for the clinical study of **Selatogrel** in hepatic impairment.



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Caption: **Selatogrel's** inhibition of the P2Y12 signaling pathway.

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References

- 1. What is Selatogrel used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of hepatic impairment on the pharmacokinetics and pharmacodynamics of the P2Y12 receptor antagonist selatogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of hepatic impairment on the pharmacokinetics and pharmacodynamics of the P2Y12 receptor antagonist selatogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
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